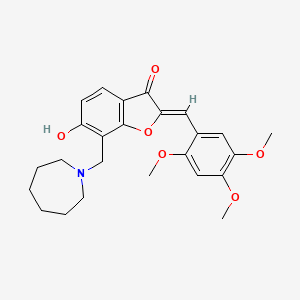

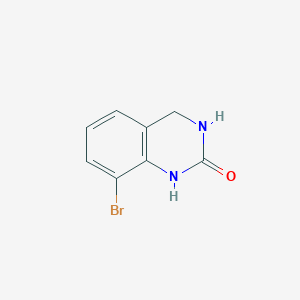

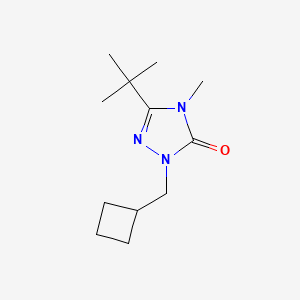

![molecular formula C20H18FN3O2S B2932643 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2177366-32-2](/img/structure/B2932643.png)

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882. It has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research has explored the synthesis and structural characterization of novel heterocycles, including compounds with piperidin and fluorobenzene components, for their potential antiproliferative activities. For example, a study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle with potential antiproliferative activity. The compound was evaluated using various spectroscopic techniques and X-ray diffraction studies, demonstrating the importance of intermolecular interactions for the stability of the molecule (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of compounds for antimicrobial activities. A study synthesized difluorophenyl(piperidin-4-yl)methanone oxime derivatives and tested their in vitro antibacterial and antifungal activities, finding that some compounds exhibited good antimicrobial activity against pathogenic strains (L. Mallesha & K. Mohana, 2014).

Selective Estrogen Receptor Modulators (SERMs)

Compounds with a piperidinyl moiety have also been investigated for their role as selective estrogen receptor modulators (SERMs), offering potential for breast cancer treatment. A study discovered a compound that showed increased potency as an estrogen antagonist compared to raloxifene in breast cancer cell lines, highlighting its potential as a novel SERM (A. Palkowitz et al., 1997).

Analgesic Properties

Research into the analgesic properties of high-efficacy 5-HT(1A) receptor agonists included compounds with a piperidin-1-ylmethanone structure. These studies demonstrated long-term analgesia in rodent models of chronic pain, suggesting potential therapeutic applications for compounds with similar structures (F. Colpaert et al., 2004).

Molecular Docking Studies

Additionally, molecular docking studies have been conducted on thiazolyl and thiophene methanone compounds to understand their antibacterial activity, indicating the role of computational techniques in evaluating the potential biological activities of new compounds (M. Shahana & A. Yardily, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that thiadiazole-containing compounds, like the one , can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a variety of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been associated with a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially impact the bioavailability of the compound.

Result of Action

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as ph and the presence of other molecules .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)24-11-9-18(10-12-24)26-20-23-22-13-27-20/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYWCEIYUZENGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

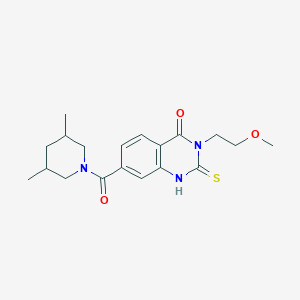

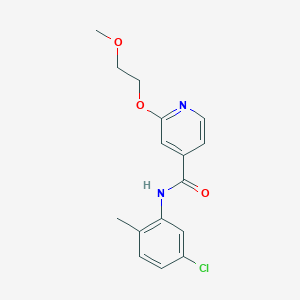

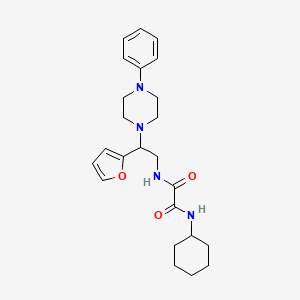

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

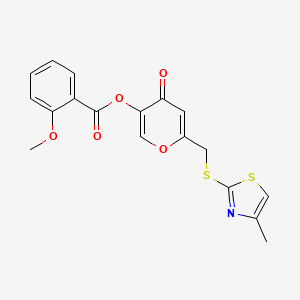

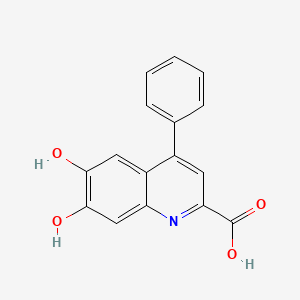

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

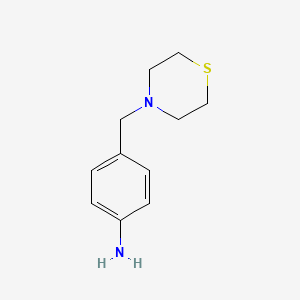

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)